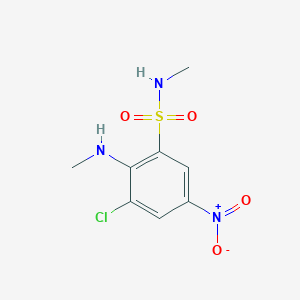

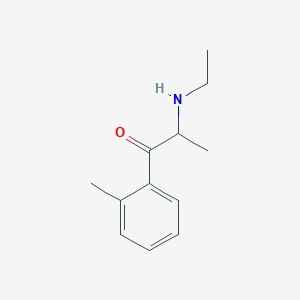

![molecular formula C18H32N2O6 B1434140 1-Oxa-8-azaspiro[4.5]decane hemioxalate CAS No. 1523606-45-2](/img/structure/B1434140.png)

1-Oxa-8-azaspiro[4.5]decane hemioxalate

Übersicht

Beschreibung

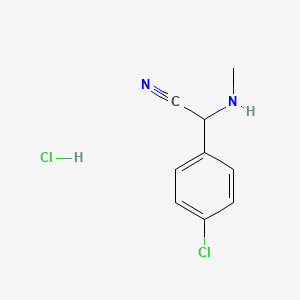

1-Oxa-8-azaspiro[4.5]decane hemioxalate is a chemical compound with the CAS Number: 1523606-45-2 . It has a molecular weight of 372.46 and its IUPAC name is 1-oxa-8-azaspiro[4.5]decane hemioxalate .

Synthesis Analysis

A series of 1-oxa-8-azaspiro[4.5]decane derivatives have been synthesized and evaluated as selective σ1 receptor ligands . The radioligand [18F]8 was prepared via nucleophilic 18F-substitution of the corresponding tosylate precursor .Molecular Structure Analysis

The InChI code for 1-Oxa-8-azaspiro[4.5]decane hemioxalate is 1S/2C8H15NO.C2H2O4/c21-2-8(10-7-1)3-5-9-6-4-8;3-1(4)2(5)6/h29H,1-7H2;(H,3,4)(H,5,6) .Physical And Chemical Properties Analysis

1-Oxa-8-azaspiro[4.5]decane hemioxalate is a solid at room temperature . It should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen

Neuropeptide Oxytocin (OXT) Research

The neuropeptide oxytocin has been studied extensively for its anxiolytic and antistress properties, highlighting its potential therapeutic use for psychopathologies associated with anxiety, fear, and social dysfunctions. Research emphasizes the importance of understanding the regulatory capacity of OXT in fine-tuning general and social anxiety-related behaviors, as well as its role in cued and social fear conditioning from a translational perspective (Neumann & Slattery, 2016).

Oxaprozin in Rheumatic and Inflammatory Conditions

Oxaprozin, a non-steroidal anti-inflammatory drug, demonstrates effectiveness in treating painful rheumatic and inflammatory conditions, offering the convenience of once-daily administration. This highlights the significance of developing less toxic, low-cost, and highly active analogs for therapeutic applications (Todd & Brogden, 1986).

Heme Oxygenase-1 (HO-1) Induction

Heme oxygenase-1 is considered a major protein in diseases resulting from oxidative and inflammatory insults, emphasizing its cytoprotective effect against oxidative injury and other cellular stresses. The dual role (protective and detrimental) of HO-1 induction in various stressful events underlines the complexity of its therapeutic implications (Waza et al., 2018).

Azepane-based Motifs in Drug Discovery

Azepane-based compounds have shown a variety of pharmacological properties, with over 20 FDA-approved azepane-based drugs used to treat various diseases. This underscores the value of azepane-containing analogs in the discovery of new therapeutic agents and highlights the ongoing research in medicinal chemistry for the development of new drugs based on azepane motifs (Zha et al., 2019).

Safety And Hazards

Eigenschaften

IUPAC Name |

1-oxa-8-azaspiro[4.5]decane;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H15NO.C2H2O4/c2*1-2-8(10-7-1)3-5-9-6-4-8;3-1(4)2(5)6/h2*9H,1-7H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLMQVGNERXKRRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCNCC2)OC1.C1CC2(CCNCC2)OC1.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Oxa-8-azaspiro[4.5]decane hemioxalate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3,4-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1434067.png)

![6-Methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B1434068.png)

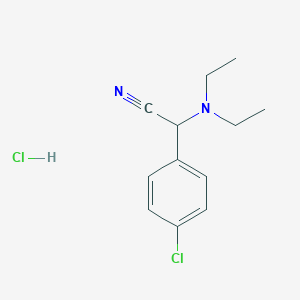

![1,5-Diazabicyclo[3.2.2]nonane-6-carbonitrile](/img/structure/B1434075.png)